molecular formula C19H16N2O B5186712 2-{[1,1'-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YL)ACETAMIDE CAS No. 51484-41-4

2-{[1,1'-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YL)ACETAMIDE

Cat. No.: B5186712
CAS No.: 51484-41-4
M. Wt: 288.3 g/mol
InChI Key: UBTLWEZQSJONPA-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YL)ACETAMIDE is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a biphenyl group and a pyridine ring, which are connected through an acetamide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YL)ACETAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 4-biphenylcarboxylic acid with 3-aminopyridine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and pyridine moieties allow the compound to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YL)ACETAMIDE can be compared with other similar compounds, such as:

    2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-2-YL)ACETAMIDE: This compound has a similar structure but with the pyridine ring attached at a different position. The change in position can affect its reactivity and biological activity.

    2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-4-YL)ACETAMIDE: Another structural isomer with the pyridine ring attached at the 4-position. This variation can lead to differences in binding affinity and selectivity for molecular targets.

    Biphenyl derivatives: Other biphenyl derivatives with different functional groups can be compared to highlight the unique properties of 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YL)ACETAMIDE.

The uniqueness of 2-{[1,1’-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YL)ACETAMIDE lies in its specific combination of biphenyl and pyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-phenylphenyl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(21-18-7-4-12-20-14-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12,14H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTLWEZQSJONPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273800
Record name N-3-Pyridinyl[1,1′-biphenyl]-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51484-41-4
Record name N-3-Pyridinyl[1,1′-biphenyl]-4-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51484-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Pyridinyl[1,1′-biphenyl]-4-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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